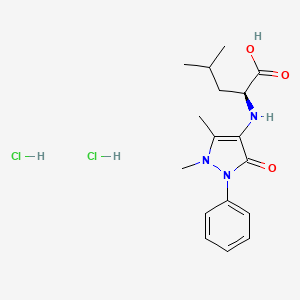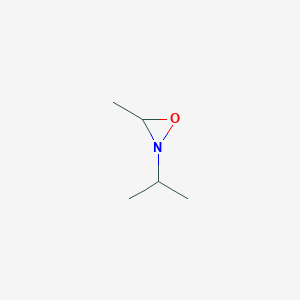
3-Methyl-2-propan-2-yloxaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-propan-2-yloxaziridine is an organic compound that features a three-membered heterocycle containing oxygen, nitrogen, and carbon. This compound is part of the oxaziridine family, which is known for its unique reactivity due to the strained three-membered ring structure. Oxaziridines are valuable intermediates in organic synthesis, particularly for their ability to transfer oxygen and nitrogen atoms in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methyl-2-propan-2-yloxaziridine can be synthesized through the oxidation of imines with peracids or the amination of carbonyls. The oxidation of imines typically involves the use of peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions . The reaction proceeds smoothly at room temperature, yielding the desired oxaziridine with high selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale oxidation processes using peracids. The scalability of these methods depends on the availability of starting materials and the efficiency of the oxidation process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-propan-2-yloxaziridine undergoes various types of reactions, including:
Oxidation: It can act as an oxidizing agent, transferring oxygen atoms to substrates such as alkenes and sulfides.
Reduction: The compound can be reduced to form amines or other nitrogen-containing compounds.
Substitution: It can participate in substitution reactions where the nitrogen or oxygen atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
m-Chloroperbenzoic acid (m-CPBA): Used for the oxidation of imines to form oxaziridines.
Sodium borohydride (NaBH4): Employed in reduction reactions to convert oxaziridines to amines.
Various nucleophiles: Used in substitution reactions to replace the nitrogen or oxygen atom.
Major Products Formed
The major products formed from reactions involving this compound include:
Epoxides: Formed through the oxidation of alkenes.
Amines: Produced via reduction reactions.
Substituted oxaziridines: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
3-Methyl-2-propan-2-yloxaziridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological activities.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-propan-2-yloxaziridine involves the transfer of oxygen or nitrogen atoms to substrates. The strained three-membered ring structure of the oxaziridine makes it highly reactive, allowing it to participate in various oxidation and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and substrate being used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Methyl-2-propan-2-yloxaziridine include:
Oxaziridine: The parent compound of the oxaziridine family.
N-Alkyl oxaziridines: Variants with alkyl groups attached to the nitrogen atom.
N-Aryl oxaziridines: Variants with aryl groups attached to the nitrogen atom.
Uniqueness
This compound is unique due to its specific substitution pattern, which affects its reactivity and selectivity in chemical reactions. The presence of the methyl and propan-2-yl groups influences the compound’s steric and electronic properties, making it distinct from other oxaziridines .
Propiedades
Fórmula molecular |
C5H11NO |
|---|---|
Peso molecular |
101.15 g/mol |
Nombre IUPAC |
3-methyl-2-propan-2-yloxaziridine |
InChI |
InChI=1S/C5H11NO/c1-4(2)6-5(3)7-6/h4-5H,1-3H3 |
Clave InChI |
NNMAOFDNCCCMFJ-UHFFFAOYSA-N |
SMILES canónico |
CC1N(O1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


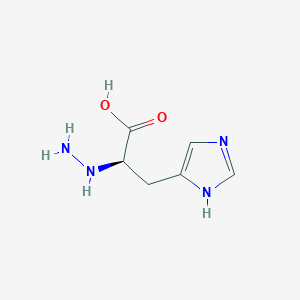

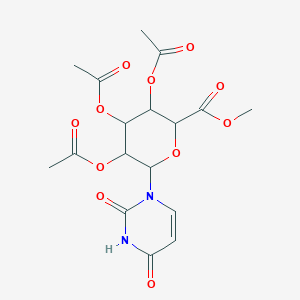
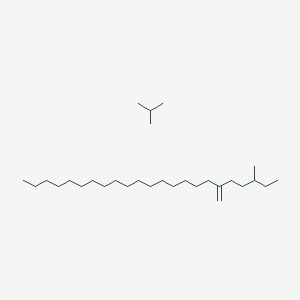
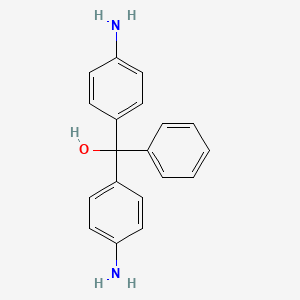
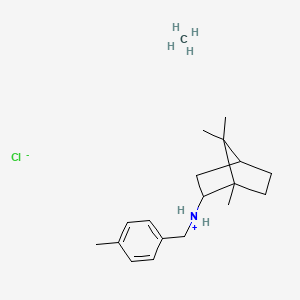
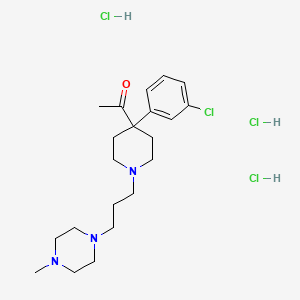

![N-[2-[(4,5-Dicyano-1H-imidazol-2-YL)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B13754030.png)
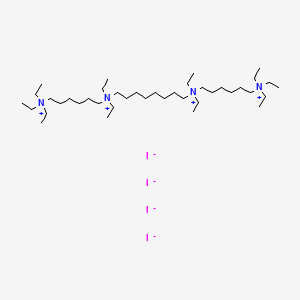
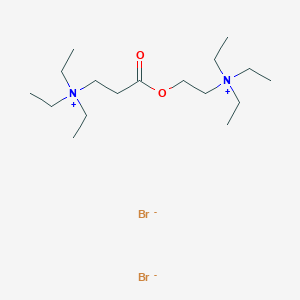

![calcium;2-[carboxylatomethyl(carboxymethyl)amino]acetate](/img/structure/B13754054.png)
